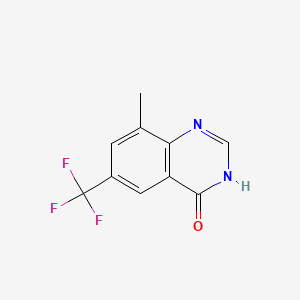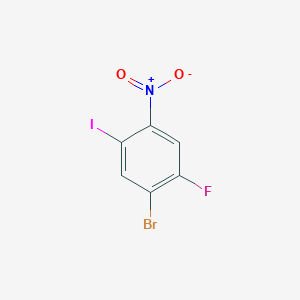
3-Methyl-hex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-hex-3-ene is an organic compound with the molecular formula C7H14 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a structural isomer of heptene and is known for its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-hex-3-ene can be synthesized through various methods, including the dehydration of alcohols. One common method involves the dehydration of 3-methyl-3-hexanol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid. The reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic cracking of hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The reaction conditions are carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-hex-3-ene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert it to 3-methylhexane.
Substitution: The compound can undergo electrophilic addition reactions with halogens (e.g., bromine) to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides and diols.
Reduction: 3-Methylhexane.
Substitution: Dihalides such as 3,4-dibromo-3-methylhexane.
Wissenschaftliche Forschungsanwendungen
3-Methyl-hex-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which 3-Methyl-hex-3-ene exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking an electrophile such as a halogen molecule. This results in the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final product . The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
3-Hexene: Another alkene with a similar structure but without the methyl group at the third position.
3-Methyl-3-hexanol: The alcohol precursor used in the synthesis of 3-Methyl-hex-3-ene.
3-Methyl-1-hexene: An isomer with the double bond at a different position.
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group at the third position provides steric hindrance, affecting the compound’s behavior in chemical reactions compared to its isomers .
Eigenschaften
CAS-Nummer |
3404-65-7 |
|---|---|
Molekularformel |
C7H14 |
Molekulargewicht |
98.19 g/mol |
IUPAC-Name |
3-methylhex-3-ene |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
FHHSSXNRVNXTBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


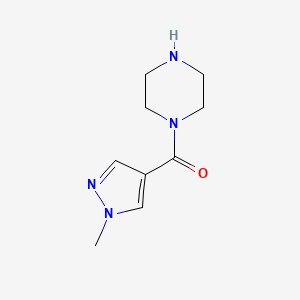
![2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14083305.png)
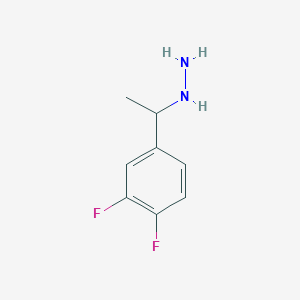
![3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol](/img/structure/B14083326.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)azepane](/img/structure/B14083331.png)
![3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14083334.png)
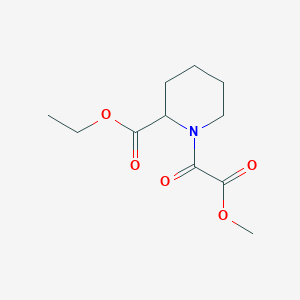
![(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)

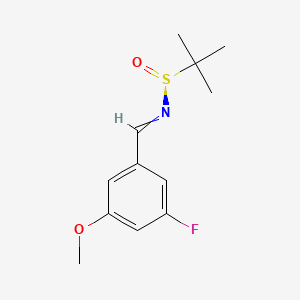
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B14083366.png)
